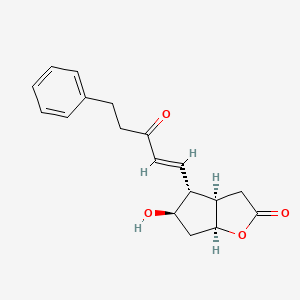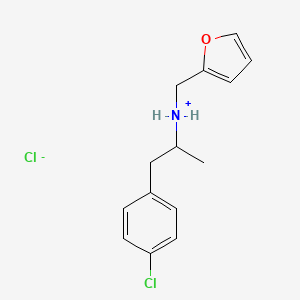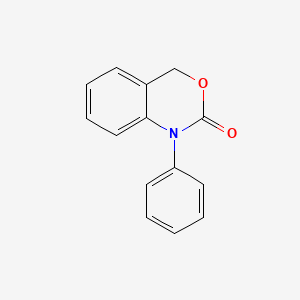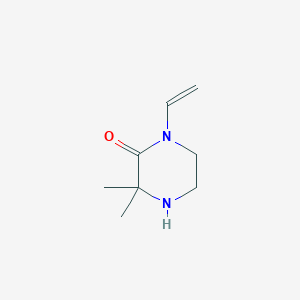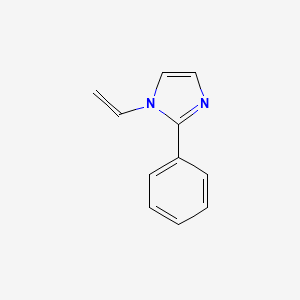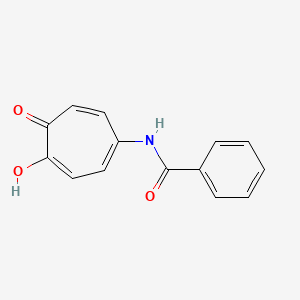
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is a complex organic compound that belongs to the class of oxazolidinecarboxylates. This compound is characterized by the presence of a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with a carboxylate group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate typically involves the reaction of fluorenylmethyl chloride with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-methyl-3-oxazolidinecarboxylate
- 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-phenyl-3-oxazolidinecarboxylate
Uniqueness
Compared to similar compounds, 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenylmethyl group provides stability and enhances its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
129288-40-0 |
|---|---|
Molekularformel |
C18H13NO5 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H13NO5/c20-16-9-19(18(22)24-16)17(21)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI-Schlüssel |
QIRZZMTXLLSCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


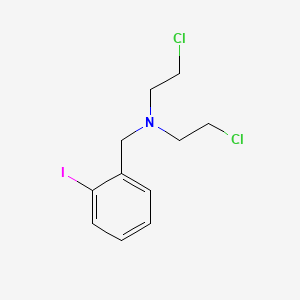
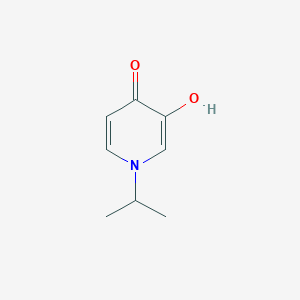

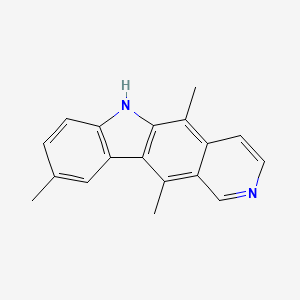

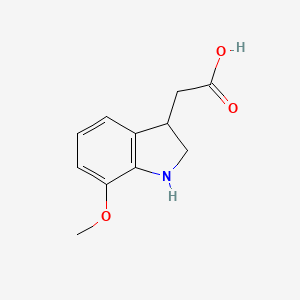
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
